(5,5-Dimethyl-1,3-dioxan-2-yl)methanol

Description

Systematic Nomenclature and Structural Identification

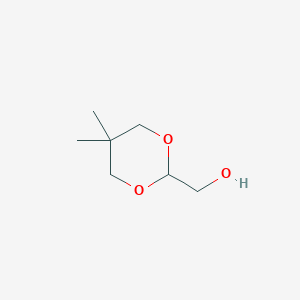

The compound’s systematic nomenclature adheres to IUPAC guidelines. The parent structure is 1,3-dioxane , a six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3. The substituents include:

- Two methyl groups (–CH₃) at the 5th position of the ring.

- A hydroxymethyl group (–CH₂OH) at the 2nd position.

IUPAC Name :

(5,5-Dimethyl-1,3-dioxan-2-yl)methanol.

Structural Features :

- Ring system : 1,3-dioxane (O–C–C–O linkage).

- Substituents :

Key Identifiers :

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 913695-80-4 | |

| Molecular Weight | 146.18 g/mol | |

| SMILES | CC1(OCC(CO1)CO)C | |

| InChI Key | PTMSWUPHDRNEMA-UHFFFAOYSA-N |

Stereochemical Considerations :

The compound lacks chiral centers due to the symmetrical placement of methyl groups at C5. However, the hydroxymethyl group at C2 introduces conformational flexibility, influencing its reactivity.

Historical Context of Dioxane Derivatives in Organic Chemistry

Dioxane derivatives have played a pivotal role in organic synthesis since the early 20th century. The discovery of 1,3-dioxane in 1932 marked a milestone in heterocyclic chemistry, enabling the development of protective groups for carbonyl compounds.

Evolution of Synthetic Methods :

- Early Acetalization Techniques :

Initial syntheses involved acid-catalyzed reactions between diols and aldehydes/ketones. For example, 1,3-dioxane was first prepared via condensation of formaldehyde with 1,3-propanediol.

Advancements in Protecting Groups :

Dioxane derivatives gained prominence as carbonyl-protecting intermediates. The Prins reaction (1940s) further expanded their utility by enabling cyclization of diols with aldehydes under acidic conditions.Modern Catalytic Approaches :

Contemporary methods employ Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids (e.g., H₂SO₄) to optimize yields. A notable example is the synthesis of this compound via orthocarboxylic ester intermediates.

Comparative Analysis of Dioxane Derivatives :

Impact on Industrial Chemistry : Dioxane derivatives are critical in polymer science (e.g., as crosslinking agents) and pharmaceutical intermediates. The geminal dimethyl groups in this compound enhance thermal stability, making it suitable for high-temperature reactions.

Properties

IUPAC Name |

(5,5-dimethyl-1,3-dioxan-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-7(2)4-9-6(3-8)10-5-7/h6,8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMSWUPHDRNEMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Typical Procedure:

- Reactants: 2,2-dimethylpropane-1,3-diol and 2,2-dimethoxypropane.

- Catalyst: PTSA or similar acid catalysts.

- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).

- Conditions: Room temperature to reflux, usually overnight.

- Outcome: Formation of 2,2,5,5-tetramethyl-1,3-dioxane as a stable intermediate.

Research Data:

- Reaction at room temperature with PTSA yields approximately 99% of the dioxane, with IR peaks characteristic of C–O–C bonds (~1215, 1189, 1091, 1043 cm$$^{-1}$$) and NMR signals consistent with methyl and methylene groups.

Protection of Hydroxymethyl Groups via Acetal Formation

Another method involves protecting the hydroxymethyl group of the precursor alcohol using methyl or ethyl acetal formation, which can then be hydrolyzed to yield the free alcohol.

Procedure:

- Reactants: 2-(hydroxymethyl)-2-methylpropane-1,3-diol with dimethoxypropane.

- Catalyst: Acidic catalysts such as PTSA.

- Conditions: Heating at 80°C under stirring for 45-50 minutes.

- Outcome: Formation of the acetal derivative, which can be hydrolyzed or further functionalized.

Data:

Cyclization Using Dioxane Precursors and Catalysts

The synthesis can also employ cyclic acetal formation from diols and aldehydes, with catalysts like p-toluenesulfonic acid or other acid catalysts, under reflux conditions.

Example:

- Reactants: 2,2-dimethylpropane-1,3-diol and formaldehyde derivatives.

- Catalyst: PTSA or similar.

- Conditions: Reflux in THF or benzene, with water removal via Dean-Stark apparatus.

- Yield: Typically around 99%.

Functionalization of the Dioxane Ring to the Methanol Derivative

The conversion of the dioxane ring to the corresponding methanol derivative involves reduction or hydrolysis steps, often employing catalytic hydrogenation.

Typical Procedure:

- Reactants: The protected dioxane compound.

- Catalyst: Nickel or palladium.

- Conditions: Hydrogenation at 85°C under high pressure (~72 atm) for about 4 hours.

- Outcome: Cleavage of the dioxane ring to afford (5,5-Dimethyl-1,3-dioxan-2-yl)methanol with yields around 93%.

Research Findings:

Summary Table of Preparation Methods

| Method No. | Reactants | Catalyst | Solvent | Conditions | Yield | Key Notes |

|---|---|---|---|---|---|---|

| 1 | 2,2-Dimethylpropane-1,3-diol + 2,2-dimethoxypropane | PTSA | THF/DCM | Room temp to reflux, overnight | 99% | Cyclization to dioxane ring |

| 2 | 2-(Hydroxymethyl)-2-methylpropane-1,3-diol + dimethoxypropane | PTSA | Toluene | 80°C, 45-50 min | 82% | Acetal formation |

| 3 | 2,2-Dimethylpropane-1,3-diol + formaldehyde derivatives | PTSA | THF/Benzene | Reflux, Dean-Stark | 99% | Cyclic acetal formation |

| 4 | Dioxane derivative | Nickel/Palladium | Hydrogen | 85°C, 72 atm, 4 h | 93% | Reduction to methanol derivative |

Chemical Reactions Analysis

Types of Reactions

(5,5-Dimethyl-1,3-dioxan-2-yl)methanol undergoes various chemical reactions, including:

Reduction: It can be reduced to form alcohols or ethers using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base like pyridine.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and ethers.

Substitution: Halides and other substituted derivatives.

Scientific Research Applications

(5,5-Dimethyl-1,3-dioxan-2-yl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.

Medicine: It serves as a building block in the synthesis of pharmaceutical compounds and drug delivery systems.

Industry: The compound is utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of (5,5-Dimethyl-1,3-dioxan-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also undergo oxidation and reduction reactions, altering its chemical structure and reactivity. These transformations enable the compound to serve as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of (5,5-Dimethyl-1,3-dioxan-2-yl)methanol with related compounds:

Key Observations :

- Steric Effects : The 5,5-dimethyl substitution in all compounds enhances dioxane ring stability against hydrolysis, critical for protecting reactive groups during synthesis .

- Functional Diversity: The hydroxymethyl group in the target compound enables alcohol-specific reactions (e.g., oxidation, esterification), whereas valerophenone derivatives leverage ketones for cross-coupling or condensation reactions .

- Solubility: 2-Phenyl-1,3-dioxane-5,5-dimethanol’s dual hydroxyl groups improve polar solvent solubility compared to the mono-alcohol target compound .

Reactivity Comparison :

- The target compound’s primary alcohol is more reactive toward oxidation (e.g., to carboxylic acids) than secondary alcohols in dimethanol derivatives .

- Valerophenone derivatives undergo nucleophilic aromatic substitution at halogenated aryl sites, a pathway unavailable to the alcohol-focused compounds .

Biological Activity

(5,5-Dimethyl-1,3-dioxan-2-yl)methanol is a compound belonging to the class of 1,3-dioxanes. Its unique structure, characterized by a dioxane ring with two methyl groups at the 5-position and a hydroxymethyl group at the 2-position, imparts distinct chemical properties that are of interest in both synthetic and biological chemistry. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications and interactions with biological systems.

- Molecular Formula: CHO

- Molecular Weight: 146.18 g/mol

- Structure: The presence of a dioxane ring allows for diverse reactivity patterns, including nucleophilic substitutions and redox reactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of focus include:

- Antimicrobial Activity: Preliminary studies indicate that compounds with dioxane structures may exhibit antimicrobial properties. The hydroxymethyl group can enhance solubility and facilitate interactions with microbial membranes.

- Enzyme Inhibition: Research suggests that this compound can act as an enzyme inhibitor. The compound's ability to bind to active sites of enzymes may lead to alterations in enzymatic activity, making it a candidate for further investigation in drug development.

- Natural Product Synthesis: This compound serves as an intermediate in the synthesis of complex natural products, which may possess inherent biological activities. Its role in the construction of alkaloids and terpenes highlights its significance in medicinal chemistry.

Case Study 1: Antimicrobial Properties

A study focused on the synthesis of derivatives of this compound evaluated their antimicrobial efficacy against various bacterial strains. The results showed that certain derivatives exhibited significant inhibition zones compared to control compounds.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Parent Compound | E. coli | 12 |

| Derivative A | E. coli | 15 |

| Derivative B | S. aureus | 18 |

Case Study 2: Enzyme Interaction

In another investigation, this compound was tested for its inhibitory effects on acetylcholinesterase (AChE). The compound demonstrated competitive inhibition with a calculated IC value of 25 µM.

The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets:

- Nucleophilic Substitution: The hydroxymethyl group can participate in nucleophilic attack on electrophilic centers within target molecules.

- Hydrogen Bonding: The dioxane ring structure allows for hydrogen bonding interactions that may stabilize binding to enzyme active sites or receptor sites.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5,5-Dimethyl-1,3-dioxan-2-yl)methanol?

- Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol with a carbonyl precursor (e.g., formaldehyde derivatives). For example, reaction conditions include p-toluenesulfonic acid as a catalyst under reflux, followed by purification via recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate gradients). Optimization of stoichiometry and reaction time (6–12 hours) is critical for yields >70% .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies proton environments (e.g., dioxane ring CH2 at δ 3.6–3.9 ppm, methyl groups at δ 1.2–1.3 ppm) and carbon framework.

- IR Spectroscopy : Confirms hydroxyl (-OH) stretching (~3200–3600 cm⁻¹) and ether (C-O-C) vibrations (~1100 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 161.1) and fragmentation patterns.

Hyphenated techniques (e.g., LC-MS) assess purity and detect byproducts .

Q. How is purification achieved for this compound?

- Methodological Answer :

- Recrystallization : Ethanol/water mixtures (1:1 v/v) yield high-purity crystals.

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes polar impurities.

- Automated Flash Systems : Improve reproducibility in high-throughput workflows .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize synthesis yield?

- Methodological Answer :

- Design of Experiments (DoE) : Vary catalyst concentration (0.5–5 mol%), temperature (25–80°C), and solvent (toluene vs. THF). Response surface models identify optimal parameters.

- Continuous Flow Reactors : Enhance heat/mass transfer for scalable production (yields ~85%) .

Q. What computational tools resolve NMR data contradictions in derivatives?

- Methodological Answer :

- HypNMR2006 : Models dynamic equilibria (e.g., rotamers) by fitting multiple NMR signals simultaneously.

- DFT Calculations : Predict chemical shifts (e.g., B3LYP/6-31G* level) to validate experimental data.

Deuterated solvents (CDCl3, DMSO-d6) minimize exchange broadening .

Q. How is steric hindrance leveraged in regioselective functionalization?

- Methodological Answer :

- Electrophilic Substitution : 5,5-Dimethyl groups block axial positions, directing reagents to equatorial sites (e.g., hydroxylation at C2).

- Kinetic Isotope Effects (KIE) : Deuterium labeling confirms reaction pathways (e.g., kH/kD = 2.1 for oxidation) .

Q. What strategies enhance bioavailability in pharmacological studies?

- Methodological Answer :

- Prodrug Design : Esterification of the -OH group (e.g., acetyl or PEG-ylated derivatives) improves membrane permeability.

- Co-crystallization : Enhances solubility (e.g., β-cyclodextrin inclusion complexes).

- In Vitro Assays : HepG2 cell models assess metabolic stability (t1/2 > 4 hours) .

Notes

- Contradiction Analysis : Discrepancies in melting points (e.g., 74°C vs. 68°C) may arise from polymorphic forms. X-ray diffraction resolves crystal packing differences .

- Advanced Applications : The compound serves as a chiral synthon in supramolecular receptor synthesis (e.g., pyrrole-based hosts for carbohydrate recognition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.